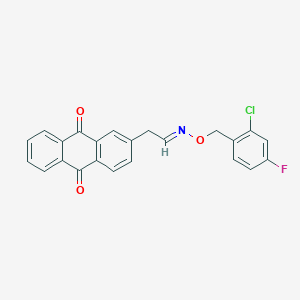
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime” is a chemical compound . It can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an anthracene backbone, which is a three-ring aromatic system, with two carbonyl groups attached to the central ring . Additionally, it has an acetaldehyde group and an oxime group, which is attached to a (2-chloro-4-fluorobenzyl) moiety .Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution Studies
Radiosynthesis involving novel prosthetic groups, including fluorinated aldehydes similar to the compound of interest, has been explored for quantitative receptor imaging using positron emission tomography (PET). Such studies examine the effects of different prosthetic groups on biodistribution and tumor uptake in mice. The findings demonstrate how the chemical nature of a prosthetic group can influence the overall biodistribution profile of a radiotracer, highlighting the potential application of these compounds in medical imaging and cancer research (Glaser et al., 2008).
Molecular Docking and Theoretical Studies
Theoretical and molecular docking studies on chlorinated tetracyclic compounds, similar to the compound , provide insights into their reactivity and potential applications. These compounds have been explored for their antidepressant-like properties, indicating their potential use in pharmaceutical research (Sultan et al., 2017).
Environmental Impact and Atmospheric Reactions
Investigations into the atmospheric reactions of aromatic hydrocarbons, including those forming oximes, reveal significant environmental implications. Such studies help in understanding the formation and impact of various carbonyls and dicarbonyls in the atmosphere, contributing to air quality research and environmental policy development (Obermeyer et al., 2009).
Flame Retardance in Epoxy Resins
Research on compounds containing anthracene units, similar to the compound , has been applied in the development of flame-retardant epoxy resins. Such studies contribute to advancements in material science, particularly in enhancing the safety and performance of materials used in electronic applications (Wang & Shieh, 1998).
Multi-Ion Recognition in Chemical Sensing
Anthracene derivatives have been employed in the development of colorimetric and fluorescent sensors for metal ions. This application is crucial in environmental monitoring and analytical chemistry, where precise detection of specific ions is required (Kaur & Kaur, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(2-chloro-4-fluorophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c24-21-12-16(25)7-6-15(21)13-29-26-10-9-14-5-8-19-20(11-14)23(28)18-4-2-1-3-17(18)22(19)27/h1-8,10-12H,9,13H2/b26-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPJVORGFOEGJ-NSKAYECMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NOCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/OCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


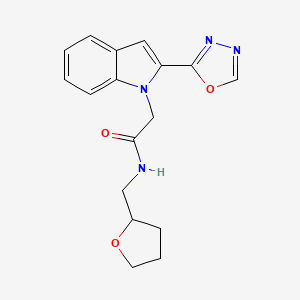
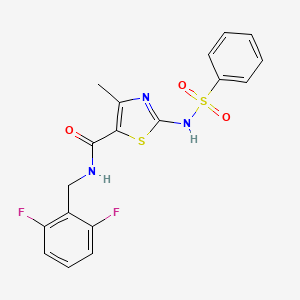

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)
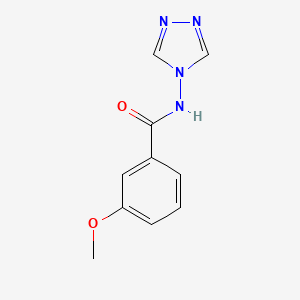
![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
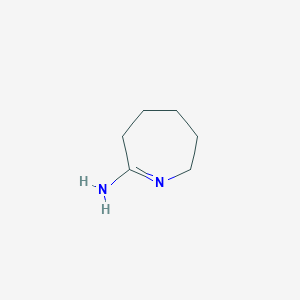
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
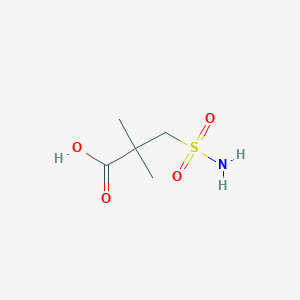
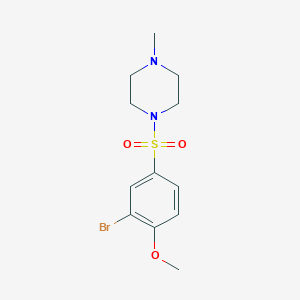
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)